1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione
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Overview
Description
1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione is a heterocyclic compound that features a triazole ring fused with a pyrazolidine-3,5-dione moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with hydrazine derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazolidine-3,5-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of base catalysts like triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl: This compound shares a similar triazole ring but differs in the presence of an oxadiazole moiety.
5-(1-Phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazoles: These compounds have a tetrazole ring instead of a pyrazolidine-3,5-dione ring.
Uniqueness
1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione is unique due to its combination of a triazole ring with a pyrazolidine-3,5-dione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63011-84-7 |
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Molecular Formula |
C11H9N5O2 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
1-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C11H9N5O2/c17-8-6-9(18)16(15-8)11-12-10(13-14-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17)(H,12,13,14) |
InChI Key |
WUZRNAFLKVSTSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=NNC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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